molecular formula C16H17BN2O2 B13854362 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d

Cat. No.: B13854362
M. Wt: 281.1 g/mol
InChI Key: MKZOFAFUJLQRKI-MMIHMFRQSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a dioxaborolane ring attached to an isoquinoline moiety, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoquinoline core may interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d is unique due to its combination of a dioxaborolane ring and an isoquinoline core with a carbonitrile group

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

281.1 g/mol

IUPAC Name

3-deuterio-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-19-14(9-18)12-8-6-5-7-11(12)13/h5-8,10H,1-4H3/i10D

InChI Key

MKZOFAFUJLQRKI-MMIHMFRQSA-N

Isomeric SMILES

[2H]C1=C(C2=CC=CC=C2C(=N1)C#N)B3OC(C(O3)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C#N

Origin of Product

United States

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